4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester 4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1341039-55-1
VCID: VC3404159
InChI: InChI=1S/C21H33N3O2/c1-20(2,3)26-19(25)24-11-9-21(10-12-24)16-23(15-18(21)13-22)14-17-7-5-4-6-8-17/h4-8,18H,9-16,22H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2CN)CC3=CC=CC=C3
Molecular Formula: C21H33N3O2
Molecular Weight: 359.5 g/mol

4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

CAS No.: 1341039-55-1

Cat. No.: VC3404159

Molecular Formula: C21H33N3O2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester - 1341039-55-1

Specification

CAS No. 1341039-55-1
Molecular Formula C21H33N3O2
Molecular Weight 359.5 g/mol
IUPAC Name tert-butyl 4-(aminomethyl)-2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C21H33N3O2/c1-20(2,3)26-19(25)24-11-9-21(10-12-24)16-23(15-18(21)13-22)14-17-7-5-4-6-8-17/h4-8,18H,9-16,22H2,1-3H3
Standard InChI Key ZHIGHFJFGLCZJO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2CN)CC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2CN)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester contains a 2,8-diazaspiro[4.5]decane core scaffold, which consists of a nitrogen-containing heterocyclic structure with a spiro fusion. The molecule features several key functional groups:

  • A spiro junction connecting two ring systems

  • Two nitrogen atoms positioned at the 2 and 8 positions of the spirodecane framework

  • A benzyl substituent attached to one nitrogen atom

  • An aminomethyl group providing a primary amine functionality

  • A tert-butoxycarbonyl (Boc) protecting group on the second nitrogen

This structural arrangement contributes to the compound's three-dimensional conformation and influences its chemical reactivity and potential biological interactions.

Physicochemical Properties

The compound exhibits specific physicochemical properties that are important for understanding its behavior in various chemical and biological systems. These properties are summarized in Table 1.

Table 1: Key Physicochemical Properties of 4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

PropertyValueReference
Molecular FormulaC21H33N3O2
Molecular Weight359.5 g/mol
CAS Number1341039-55-1
SMILES NotationCC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2CN)CC3=CC=CC=C3
Standard InChIInChI=1S/C21H33N3O2/c1-20(2,3)26-19(25)24-11-9-21(10-12-24)16-23(15-18(21)13-22)14-17-7-5-4-6-8-17/h4-8,18H,9-16,22H2,1-3H3
Standard InChIKeyZHIGHFJFGLCZJO-UHFFFAOYSA-N
AppearanceNot specified in available literature-
SolubilityLikely moderate solubility in organic solvents due to multiple functional groups

The compound's molecular structure contributes to its expected chemical behavior, including moderate lipophilicity due to the benzyl and tert-butyl groups, alongside hydrophilic properties from the amine group. These characteristics would theoretically influence its absorption, distribution, and metabolic profile in biological systems .

Synthesis and Chemical Transformations

Key Intermediates and Related Scaffold Synthesis

The synthesis of the 2,8-diazaspiro[4.5]decane scaffold, which serves as the core structure of this compound, has been described in scientific literature. One documented approach involves the following sequence:

  • Ester deprotonation with LDA and subsequent alkylation

  • Treatment with benzylamine to form amide intermediates

  • Deprotection of protecting groups

  • Reduction of imide functionalities using LiAlH4

This synthetic strategy was reported for the preparation of 2,8-diazaspiro[4.5]decane scaffolds, which could be further functionalized to produce the target compound with appropriate modifications .

Applications and Research Context

Pharmaceutical Applications

Compounds containing the diazaspiro[4.5]decane framework have been extensively investigated for their pharmacological activities. The 4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester and structurally similar compounds have potential applications in several pharmaceutical areas:

  • As intermediates in the synthesis of biologically active compounds

  • In the development of compounds targeting neurological disorders

  • As structural components in compounds designed to interact with specific receptors or enzymes

The diazaspiro scaffold, in particular, has been studied for its ability to provide conformational rigidity to molecules, which can enhance binding selectivity to biological targets .

Research Findings in Medicinal Chemistry

Research findings indicate that compounds containing the diazaspiro[4.5]decane framework have been evaluated for various biological activities. A significant area of investigation involves the development of trisubstituted urea derivatives with diazaspiro cores as inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating hypertension .

Table 2 summarizes selected research findings related to compounds with diazaspiro frameworks similar to 4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester.

Table 2: Research Findings on Diazaspiro[4.5]decane-Based Compounds

Compound TypeBiological TargetObserved ActivityReference
2,8-diazaspiro[4.5]decane-based trisubstituted ureasSoluble epoxide hydrolase (sEH)Potent inhibition with IC50 values in nanomolar range
Diazaspiro compounds (general)Multiple targets in pharmacological studiesVarious activities including anti-necroptotic effects
Diazaspiro scaffoldsReceptor Interacting Protein Kinase 1 (RIPK1)Inhibition of kinase activity

These findings highlight the potential of diazaspiro-containing compounds, including derivatives related to 4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, in drug discovery efforts targeting various disease states.

Structure-Activity Relationships and Chemical Modifications

The structure-activity relationships (SAR) of compounds containing the diazaspiro[4.5]decane scaffold have been explored to enhance their biological activities and pharmacokinetic properties. Research indicates that various modifications to the basic scaffold can significantly impact biological activity .

Key structural elements that influence the activity of diazaspiro compounds include:

In one study focusing on diazaspiro[4.5]decane-based compounds, researchers found that the 2,8-diazaspiro[4.5]decane framework exhibited the highest inhibitory activity against human soluble epoxide hydrolase compared to other diazaspiro scaffolds, highlighting the importance of this specific structural arrangement .

Additionally, modifications of the left-hand side substituents of these compounds showed that introducing different functional groups, such as 4-methoxyphenyl, 4-cyano, 4-chloro, or 4-trifluoromethyl moieties, could significantly impact their inhibitory activity against various enzymes .

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